2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15805054
Molecular Formula: C28H22N4O3S
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N4O3S |
|---|---|
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C28H22N4O3S/c1-18-8-10-21(11-9-18)26-15-23(20-6-4-3-5-7-20)24(16-29)28(31-26)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33) |
| Standard InChI Key | UUQBHUBXVOPQKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C |
Introduction
Structural Characteristics
Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide |
| Molecular Formula | C₂₈H₂₂N₄O₃S |
| Molecular Weight | 494.6 g/mol |
| CAS No. | 332100-71-7 |
| SMILES | O=C(NC1=CC=C(N+=O)C=C1C)CSC2=NC(C3=CC=C(C)C=C3)=CC(C4=CC=CC=C4)=C2C#N |
| InChIKey | UUQBHUBXVOPQKE-UHFFFAOYSA-N |
The molecule features a pyridine ring substituted at positions 3 (cyano), 4 (phenyl), and 6 (p-tolyl). A thioether (-S-) bridge connects the pyridine to an acetamide group, which is bonded to a 2-methyl-4-nitrophenyl moiety .
Functional Groups and Reactivity
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Pyridine Core: Electron-deficient due to the cyano group, enabling participation in nucleophilic substitution or coordination chemistry.
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Thioether Linkage: Provides stability and potential for further functionalization via oxidation to sulfoxide/sulfone derivatives .
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Acetamide Group: Hydrogen-bonding capabilities, critical for interactions with biological targets.
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Nitro Group: Electron-withdrawing, enhancing electrophilicity at the aromatic ring and influencing redox activity .
Synthesis Pathways
The synthesis of this compound involves multi-step reactions, as outlined below:
Key Reaction Steps
Optimization Strategies
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Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates for nucleophilic substitutions .
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Catalysts: Microwave-assisted reactions or piperidine catalysis may improve yields in intermediate steps .
Analytical Characterization
Spectroscopic Data
Computational Tools
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SMILES Processing: Python scripts (e.g.,
process_nmr_data) can automate spectral data analysis. -
Docking Studies: Used to predict interactions with enzymes like COX-II or iNOS, as seen in analogous compounds .
Hypothetical Mechanisms
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Enzyme Inhibition: The nitro group may stabilize binding to active sites via electrostatic interactions.
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Antioxidant Activity: Thioether groups can scavenge reactive oxygen species.
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DNA Intercalation: Planar aromatic systems (pyridine, nitrophenyl) may intercalate into DNA, disrupting replication .
Comparative Analysis with Related Compounds
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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In Vivo Testing:
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Toxicity profiling in rodent models.
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Efficacy assessment against cancer cell lines (e.g., MCF-7, HeLa).
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Green Chemistry Approaches:
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